Boc-Gln(Trt)-OH

Catalog No.
S765637
CAS No.
132388-69-3
M.F
C29H32N2O5
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gln(Trt)-OH

CAS Number

132388-69-3

Product Name

Boc-Gln(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1

InChI Key

YEXNCDUSVVLUFM-DEOSSOPVSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

Boc-Gln(Trt)-OH;132388-69-3;N-Boc-N'-trityl-L-glutamine;ST51037535;N-Boc-N-trityl-L-glutamine;Nalpha-Boc-Ndelta-trityl-L-glutamine;PubChem14935;15563_ALDRICH;15563_FLUKA;CTK8B8039;MolPort-003-926-859;N|A-Boc-N|A-trityl-L-glutamine;C29H32N2O5;ACT09212;ANW-59245;CB-338;ZINC16322951;AKOS015924206;RTR-004433;AJ-68863;AK-41334;FT-0653594;ST24030200;M-8182;J-300125

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Boc-Gln(Trt)-OH, also known as Nα-Boc-Nδ-trityl-L-glutamine, is a chemical compound used in the field of scientific research, specifically in solid-phase peptide synthesis (SPPS) [].

SPPS is a technique for efficiently and selectively building peptides, which are chains of amino acids. Peptides play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications [].

Here's how Boc-Gln(Trt)-OH contributes to SPPS:

Amino Acid Building Block

Boc-Gln(Trt)-OH functions as a protected form of the amino acid L-glutamine. It contains two protective groups:

  • Boc (tert-butyloxycarbonyl): This group protects the amino group (NH2) of glutamine, preventing unwanted reactions during the synthesis process [].
  • Trt (trityl): This group protects the side chain of glutamine, specifically the nitrogen atom (NH) attached to the delta carbon (Cδ), ensuring selective coupling with other amino acids during chain elongation [].

Improved Efficiency and Yield

The Trt protecting group in Boc-Gln(Trt)-OH offers distinct advantages over other protecting groups for the glutamine side chain. Compared to simpler protecting groups, Trt enhances:

  • Solubility: Trt improves the solubility of Boc-Gln(Trt)-OH in organic solvents commonly used in SPPS, leading to more efficient coupling reactions [].
  • Coupling Efficiency: The Trt group minimizes side reactions and promotes higher yields of the desired peptide product by facilitating selective coupling with other amino acids during chain assembly [].

Boc-Gln(Trt)-OH, known as tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group that protects the amino group and a trityl (Trt) group that protects the side-chain amide group of glutamine. These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions, thereby enhancing the stability and selectivity of the synthesis process. The molecular formula for Boc-Gln(Trt)-OH is C₃₃H₃₆N₂O₅, with a molecular weight of 488.58 g/mol .

Boc-Gln(Trt)-OH itself doesn't have a specific mechanism of action. It functions as a building block unit during peptide synthesis. Once incorporated into a peptide sequence, the specific mechanism of action depends on the designed peptide's function. Peptides can act as enzymes, hormones, neurotransmitters, or building blocks for various biological structures [].

  • Deprotection Reactions: The Boc and Trt groups can be removed under acidic conditions, typically using trifluoroacetic acid for Boc removal and hydrofluoric acid or trifluoromethanesulfonic acid for Trt removal.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of bases such as N-methylmorpholine or diisopropylethylamine .

Boc-Gln(Trt)-OH serves primarily as a building block in peptide synthesis. The peptides synthesized using this compound can exhibit various biological activities depending on their specific sequences and functional groups. For instance, they may influence cell signaling pathways, gene expression, and cellular metabolism. The compound's role in facilitating the formation of peptides makes it significant in biochemical pathways related to protein synthesis .

The synthesis of Boc-Gln(Trt)-OH involves protecting both the amino and side-chain amide groups of glutamine:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine, typically carried out in an organic solvent like dichloromethane at low temperatures to minimize side reactions.
  • Protection of the Side-Chain Amide Group: The resulting Boc-protected glutamine is then treated with trityl chloride (Trt-Cl) in the presence of a base to yield Boc-Gln(Trt)-OH .

Boc-Gln(Trt)-OH is primarily used in peptide synthesis due to its stability and protective groups that prevent side reactions. It allows for the construction of complex peptides with specific sequences, which are essential in various fields such as drug development, biochemistry, and molecular biology. Additionally, it has applications in studying enzyme activity and protein interactions .

In biochemical studies, Boc-Gln(Trt)-OH interacts with various enzymes during peptide synthesis. The protective groups allow for controlled reactions that minimize unwanted side products. Research has indicated that peptides synthesized from this compound can modulate cellular functions through their specific sequences and structures .

Several compounds are similar to Boc-Gln(Trt)-OH, each serving different roles in peptide synthesis:

Compound NameDescriptionUnique Features
Boc-Gln-ONpA derivative used in peptide synthesis with a nitrophenyl ester groupLacks trityl protection; used primarily for coupling
Boc-Gln-Ala-Arg-MCAA substrate for enzymatic assays measuring trypsin activityContains additional amino acids; used for specific assays
Boc-Gln-OMeMethyl ester form of glutamineSimplified structure; less sterically hindered

Uniqueness: Boc-Gln(Trt)-OH stands out due to its dual protection mechanism (Boc and Trt), providing enhanced stability and selectivity during peptide synthesis compared to compounds with only one type of protecting group .

Evolution of Protecting Groups in Peptide Synthesis

The discovery of the tert-butoxycarbonyl (Boc) group in the 1960s marked a turning point in peptide synthesis. Introduced by Louis Carpino, the Boc group provided an acid-labile protecting strategy that complemented the emerging field of SPPS. Unlike earlier groups like benzyloxycarbonyl (Cbz), Boc could be selectively removed with trifluoroacetic acid (TFA), leaving side-chain protections intact. However, glutamine’s side-chain amide posed unique challenges due to its propensity for intramolecular cyclization and poor solubility in organic solvents.

The triphenylmethyl (Trt) group emerged in the 1980s as a solution to these issues. By protecting glutamine’s side-chain amide, the Trt group not only prevented undesired reactions but also enhanced solubility in SPPS-compatible solvents like dichloromethane. The combination of Boc for α-amino protection and Trt for side-chain stabilization—exemplified in Boc-Gln(Trt)-OH—became a gold standard for synthesizing glutamine-containing peptides.

Mechanistic Advancements

The utility of Boc-Gln(Trt)-OH is deeply tied to innovations in SPPS protocols. Traditional Boc-based synthesis relied on hazardous hydrogen fluoride (HF) for final deprotection and resin cleavage. However, the introduction of TFA/trimethylsilyl bromide (TMSBr) mixtures in the 1990s allowed safer cleavage while preserving acid-sensitive post-translational modifications. This advancement cemented Boc-Gln(Trt)-OH’s role in synthesizing biologically relevant peptides, such as phosphorylated proteins.

Molecular Structure

Molecular Formula (C29H32N2O5)

The molecular formula of Boc-Gln(Trt)-OH is C29H32N2O5, indicating a complex organic molecule containing twenty-nine carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms [1] [2] [4]. This molecular composition reflects the sophisticated structure of this protected amino acid derivative, which incorporates both the glutamine backbone and two distinct protecting groups. The formula demonstrates the substantial molecular complexity introduced by the trityl protecting group, which contributes twenty-one carbon atoms to the overall structure [1] [8].

Molecular Weight (488.57 g/mol)

The molecular weight of Boc-Gln(Trt)-OH is precisely 488.57 grams per mole, as confirmed by multiple analytical sources [1] [4] [7]. This relatively high molecular weight is characteristic of protected amino acid derivatives used in solid-phase peptide synthesis, where the protecting groups significantly increase the mass compared to the parent amino acid glutamine. The monoisotopic mass has been determined to be 488.231122 atomic mass units, providing additional precision for mass spectrometric analysis [2].

PropertyValueUnits
Molecular Weight488.57g/mol
Monoisotopic Mass488.231122amu
Heavy Atom Count36atoms

Structural Features and Functional Groups

Boc-Gln(Trt)-OH exhibits a complex molecular architecture characterized by several distinct functional groups and structural elements [1] [8] [15]. The compound features a central glutamine backbone with L-configuration at the alpha-carbon, maintaining the S-stereochemistry essential for biological activity [1] [16]. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which provides acid-labile protection during peptide synthesis procedures [15] [16].

The side chain amide nitrogen of the glutamine residue is protected by a trityl group, consisting of three phenyl rings attached to a central carbon atom [1] [8]. This bulky protecting group prevents unwanted side reactions during peptide coupling reactions and can be removed under acidic conditions [15] [21]. The carboxylic acid functionality remains free, allowing for further coupling reactions in peptide synthesis applications [1] [8].

The molecule contains multiple functional groups including carboxylic acid, amide, carbamate, and aromatic systems [1] [8]. The presence of eleven rotatable bonds indicates significant conformational flexibility, while the three hydrogen bond donors and five hydrogen bond acceptors suggest potential for intermolecular interactions [4] [5].

Physical Properties

Appearance and Physical State

Boc-Gln(Trt)-OH typically appears as a white to off-white powder at room temperature [10] [12] [16]. The compound exists as a solid crystalline material under standard laboratory conditions, with some sources describing the color as ranging from white to slight yellow to beige depending on purity and storage conditions [16]. The powder form facilitates handling and accurate weighing for synthetic applications [16].

Solubility Profile

The solubility characteristics of Boc-Gln(Trt)-OH reflect its dual hydrophobic and hydrophilic nature [12] [22]. The compound demonstrates good solubility in organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [12] [22]. This solubility profile is particularly advantageous for solid-phase peptide synthesis applications where organic solvents are predominantly employed [9] [12].

The presence of the bulky trityl protecting group contributes to the compound's preference for organic solvents over aqueous media [12] [22]. The compound shows limited solubility in water, which is typical for heavily protected amino acid derivatives used in organic synthesis [9].

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl SulfoxideSoluble
AcetoneSoluble
WaterLimited

Melting and Boiling Points

The melting point of Boc-Gln(Trt)-OH has been determined to be in the range of 114-116°C with decomposition [10] [12]. Some sources report a slightly broader range of 117-125°C with decomposition, indicating thermal instability at elevated temperatures [10]. The decomposition upon melting is characteristic of compounds containing acid-labile protecting groups, which can undergo thermal degradation [10] [12].

The predicted boiling point is 728.9±60.0°C, though this value is theoretical as the compound decomposes before reaching its boiling point [12]. The high predicted boiling point reflects the substantial molecular weight and extensive intermolecular interactions possible with this compound [12].

Optical Rotation

Boc-Gln(Trt)-OH exhibits optical activity due to the presence of the chiral center at the alpha-carbon of the glutamine residue [15] [16]. The optical rotation has been measured as [α]²⁵/D = -3.0 to -2.0° when measured in methanol at a concentration of 1 gram per 100 milliliters [15] [16]. Alternative measurements report a specific rotation of [α]²⁰/D = -3±1° at a concentration of 2 grams per 100 milliliters in methanol [10].

These negative optical rotation values are consistent with the L-configuration of the glutamine residue and provide a reliable method for confirming the stereochemical integrity of the compound [15] [16]. The relatively small magnitude of the optical rotation reflects the influence of the bulky protecting groups on the overall molecular structure [10] [15].

Chemical Properties

Stability Characteristics

Boc-Gln(Trt)-OH demonstrates good stability under appropriate storage conditions, requiring storage at 2-8°C in sealed, dry conditions to maintain integrity [12]. The compound is classified as a combustible solid with a flash point of 394.6±32.9°C, indicating relative thermal stability under normal handling conditions [4] [8]. The vapor pressure is extremely low at 0.0±2.5 mmHg at 25°C, suggesting minimal volatilization under standard laboratory conditions [4].

The stability of the compound is primarily governed by the acid-labile nature of both protecting groups [15] [16]. The Boc group is particularly sensitive to acidic conditions and can be removed using trifluoroacetic acid or other strong acids [15] [26]. The trityl group similarly undergoes acid-catalyzed cleavage, making the compound unsuitable for storage in acidic environments [15] [21].

Reactivity Profile

The reactivity of Boc-Gln(Trt)-OH is characterized by the selective removal of protecting groups and the participation of the free carboxylic acid in coupling reactions [15] [20]. The compound is designed for use in solid-phase peptide synthesis, where the carboxylic acid functionality can be activated for amide bond formation with amino groups of growing peptide chains [15] [20] [26].

The Boc protecting group can be selectively removed under acidic conditions while leaving the trityl group intact, allowing for controlled deprotection strategies [15] [26]. Both protecting groups are ultimately removed during final cleavage procedures using trifluoroacetic acid-based cocktails [20] [26]. The compound shows compatibility with standard peptide coupling reagents including HBTU and other benzotriazole-based activating agents [20].

Acid-Base Properties

The acid-base properties of Boc-Gln(Trt)-OH are dominated by the carboxylic acid functionality, which exhibits a predicted pKa value of 3.84±0.10 [12] [22]. This value is consistent with typical carboxylic acids and indicates that the compound will exist predominantly in its protonated form under mildly acidic conditions [12] [22].

The presence of the amide groups contributes additional complexity to the acid-base behavior, though these groups are generally less acidic than the carboxylic acid [19] [22]. The trityl-protected amide nitrogen is essentially non-basic due to the electronic effects of the protecting group, while the Boc-protected alpha-amino group is similarly unreactive toward protonation [15] [21].

The compound's behavior in acidic media is characterized by the progressive removal of protecting groups, with the Boc group typically being removed first followed by the trityl group under more strongly acidic conditions [15] [26]. This differential acid sensitivity is exploited in peptide synthesis protocols to achieve selective deprotection [15] [20].

Functional GrouppKa (predicted)Acid-Base Character
Carboxylic Acid3.84±0.10Weak Acid
Amide Groups>15Very Weak Base
Protected Amino GroupsN/AUnreactive

XLogP3

4.8

Wikipedia

N-Boc-N'-trityl-L-glutamine

Dates

Modify: 2023-08-15

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